3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride
Description
Historical Context and Development
The development of this compound emerged from a broader research initiative focused on creating saturated bioisosteres for aromatic ring systems. Pavel Mykhailiuk and colleagues at Enamine Limited in Ukraine made pioneering contributions to this field by developing general synthetic approaches to 3-azabicyclo[3.1.1]heptanes through the reduction of spirocyclic oxetanyl nitriles. This groundbreaking work established the foundation for accessing these unique bicyclic structures and demonstrated their potential as three-dimensional replacements for traditional pyridine rings.
The historical significance of this compound class extends beyond simple structural novelty, representing a paradigm shift in medicinal chemistry toward three-dimensional molecular architectures. The research team's innovation under challenging circumstances in Ukraine underscores the global nature of chemical research and the persistent drive for scientific advancement. Their work demonstrated that 3-azabicyclo[3.1.1]heptanes could serve as effective bioisosteres of 3,5-disubstituted pyridine rings, opening new avenues for drug design and development.
The synthetic methodology developed for these compounds represents a significant advancement in heterocyclic chemistry, moving beyond traditional approaches that relied heavily on planar aromatic systems. The ability to access these structures through scalable synthetic routes has enabled broader exploration of their properties and applications, with researchers successfully preparing multigram quantities of various derivatives. This scalability has been crucial for advancing the field and enabling comprehensive evaluation of the compounds' potential in various applications.
Structural Significance in Heterocyclic Chemistry
The structural architecture of this compound exemplifies the evolution of heterocyclic chemistry toward increasingly sophisticated three-dimensional frameworks. The bicyclic system represents a unique fusion of structural elements that combine the conformational rigidity necessary for selective biological interactions with the synthetic accessibility required for practical applications. The [3.1.1] bridging pattern creates a distinctive molecular geometry that differs significantly from traditional heterocyclic systems, offering new possibilities for molecular recognition and biological activity.
Within the broader context of heterocyclic chemistry, this compound represents a significant departure from classical approaches that have traditionally focused on planar aromatic systems. The three-dimensional nature of the bicyclic framework provides enhanced opportunities for specific spatial arrangements of functional groups, potentially leading to improved selectivity in biological systems. The nitrogen atom's integration within the bicyclic structure creates unique electronic and steric environments that can influence both chemical reactivity and biological activity patterns.
The compound's structural significance extends to its role as a bioisostere, where it serves as a three-dimensional replacement for planar aromatic rings. This property has become increasingly important as medicinal chemists seek to overcome the limitations associated with aromatic systems, including poor solubility, metabolic liabilities, and limited three-dimensional diversity. The rigid bicyclic framework of 3-azabicyclo[3.1.1]heptan-6-ol provides a unique solution to these challenges while maintaining the essential molecular recognition properties required for biological activity.
| Structural Feature | Description | Chemical Significance |
|---|---|---|
| Bicyclic Framework | [3.1.1] bridged system | Provides conformational rigidity |
| Nitrogen Heteroatom | Integrated within ring system | Enables hydrogen bonding and basicity |
| Hydroxyl Substitution | Located at 6-position | Offers functionalization opportunities |
| Three-dimensional Geometry | Non-planar molecular architecture | Enhances selectivity and reduces metabolic liability |
Nomenclature and Classification Systems
The systematic nomenclature of this compound follows established conventions for bicyclic compounds, incorporating both structural descriptors and substitution patterns. The bicyclo[3.1.1] designation indicates a seven-membered ring system with specific bridging patterns, where the numbers in brackets represent the number of atoms in each bridge connecting the bridgehead positions. The "aza" prefix denotes the replacement of a carbon atom with nitrogen, while the "6-ol" suffix indicates the presence of a hydroxyl group at the specified position.
According to the Hantzsch-Widman system for heterocyclic nomenclature, the compound represents a sophisticated example of systematic naming that incorporates both the heterocyclic nature and the specific substitution pattern. The Chemical Abstracts Service registry number 1389264-28-1 provides a unique identifier for this specific compound, facilitating accurate communication and database searches within the chemical literature. The International Union of Pure and Applied Chemistry name maintains consistency with global nomenclature standards while preserving the essential structural information.
The classification of this compound within broader chemical taxonomy places it among the bicyclic amines and specifically within the azabicyclic subfamily. This classification system enables researchers to identify structurally related compounds and predict potential chemical and biological properties based on established structure-activity relationships. The compound's classification as a hydrochloride salt further specifies its physical and chemical properties, including enhanced water solubility and crystalline stability compared to the free base form.
Importance in Contemporary Chemical Research
The contemporary significance of this compound in chemical research extends far beyond its structural novelty, representing a paradigmatic shift toward three-dimensional molecular architectures in drug discovery and materials science. Current research initiatives have demonstrated the compound's exceptional potential as a bioisosteric replacement for aromatic systems, addressing critical challenges in modern pharmaceutical development including poor drug-like properties, metabolic instability, and limited structural diversity. The compound's unique three-dimensional framework offers solutions to these persistent problems while maintaining the essential molecular recognition properties required for biological activity.
Recent synthetic developments have established reliable methodologies for accessing this compound class through innovative approaches including the reduction of spirocyclic oxetanyl nitriles and advanced cycloaddition strategies. These methodological advances have enabled researchers to explore the compound's potential across diverse applications, from medicinal chemistry to materials science. The development of scalable synthetic routes has been particularly significant, allowing for the preparation of substantial quantities necessary for comprehensive biological evaluation and potential commercial applications.
The compound's importance in contemporary research is further highlighted by its incorporation into established pharmaceutical frameworks, where it has been successfully integrated into the structure of antihistamine drugs as a replacement for traditional pyridine rings. This practical application demonstrates the compound's real-world utility and validates the theoretical advantages predicted by computational studies. The successful modification of existing drugs using this bicyclic framework provides a clear pathway for broader pharmaceutical applications and supports continued investment in this research area.
| Research Area | Application | Impact |
|---|---|---|
| Bioisosteric Design | Pyridine replacement | Enhanced drug-like properties |
| Synthetic Methodology | Spirocyclic nitrile reduction | Scalable access to bicyclic frameworks |
| Pharmaceutical Development | Antihistamine modification | Improved physicochemical profiles |
| Structural Biology | Three-dimensional scaffolds | Enhanced selectivity and reduced metabolic liability |
Properties
IUPAC Name |
3-azabicyclo[3.1.1]heptan-6-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-6-4-1-5(6)3-7-2-4;/h4-8H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCBRIDOEJTPIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C2O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1389264-28-1 | |
| Record name | 3-Azabicyclo[3.1.1]heptan-6-ol, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1389264-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Intramolecular Cyclization from Amino Alcohol Precursors
One classical approach involves intramolecular cyclization of 1,3-functionalized amino alcohols under acidic conditions. Strong acids such as hydrochloric acid or sulfuric acid are used to protonate functional groups, facilitating ring closure to form the bicyclic system.
- Reaction Conditions: Acidic medium (HCl or H2SO4), controlled temperature to optimize yield.
- Mechanism: Protonation activates hydroxyl or amino groups, promoting nucleophilic attack and ring closure.
- Outcome: Formation of 3-azabicyclo[3.1.1]heptan-6-ol as the free base, which is then converted to its hydrochloride salt.
Diastereoselective Strecker Reaction and Imide Formation
A more recent and efficient multigram-scale method involves:
- Starting from 3-oxocyclobutanecarboxylate, a readily accessible cyclobutane derivative.
- Performing a diastereoselective Strecker reaction to introduce an amino group while forming a 1,3-functionalized intermediate.
- Intramolecular imide formation from this intermediate leads to bicyclic 3-azabicyclo[3.1.1]heptane-2,4-dione.
- Subsequent reduction and functional group manipulations yield the target 3-azabicyclo[3.1.1]heptan-6-ol.
- Final treatment with hydrochloric acid affords the hydrochloride salt.
This method benefits from high selectivity and scalability, suitable for producing building blocks for medicinal chemistry.
In industrial settings, continuous flow reactors are often employed to:
- Precisely control reaction parameters such as temperature, pressure, and residence time.
- Enhance safety and reproducibility for cyclization steps.
- Optimize yield and purity by fine-tuning acid concentration and reaction time.
- Facilitate scale-up from laboratory to multigram or kilogram quantities.
| Methodology | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Intramolecular Cyclization | Amino alcohol derivatives | Strong acids (HCl, H2SO4), heat | Simple, classical approach | May require harsh conditions |
| Diastereoselective Strecker + Imide Formation | 3-Oxocyclobutanecarboxylate | Strecker reagents, acid for cyclization | High selectivity, scalable | Multi-step process |
| Continuous Flow Cyclization (Industrial) | Functionalized precursors | Controlled acid concentration, flow reactors | Precise control, scalability | Requires specialized equipment |
- The diastereoselective Strecker reaction approach has been demonstrated to efficiently produce 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione intermediates with high stereocontrol, enabling further derivatization to 3-azabicyclo[3.1.1]heptan-6-ol derivatives.
- Intramolecular cyclization under acidic conditions effectively yields the bicyclic alcohol, with hydrochloric acid facilitating both cyclization and salt formation.
- Continuous flow methods improve reaction reproducibility and product purity, critical for industrial-scale synthesis.
The compound can undergo various transformations post-synthesis:
- Oxidation: Using agents like potassium permanganate or chromium trioxide to convert the alcohol to ketones or acids.
- Reduction: Employing lithium aluminum hydride or catalytic hydrogenation to modify nitrogen or oxygen functionalities.
- Substitution: Nucleophilic substitution reactions to introduce alkyl groups, expanding chemical diversity.
These reactions are often used in downstream modifications after the core bicyclic structure is formed.
The preparation of 3-azabicyclo[3.1.1]heptan-6-ol hydrochloride is well-established through intramolecular cyclization of amino alcohols and a more advanced diastereoselective Strecker reaction route leading to imide intermediates. Industrial synthesis benefits from continuous flow technology for better control and scalability. These methods provide efficient access to this important bicyclic scaffold used extensively in medicinal chemistry and chemical research.
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the molecule, replacing existing atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride serves as a crucial building block in the development of pharmaceuticals. Its derivatives have been explored for their potential therapeutic effects, particularly in:
- Antihistaminic Activity : The compound has been integrated into antihistamine formulations, enhancing their efficacy in treating allergic reactions due to improved physicochemical properties.
- Cytostatic Effects : Research indicates that compounds derived from this compound exhibit significant inhibition of cell growth in transformed cell lines, comparable to established cytostatic agents like cisplatin.
- Neuropharmacological Applications : Some derivatives have shown promise in modulating neurotransmitter systems, suggesting potential applications in treating conditions such as depression and anxiety.
Organic Synthesis
In synthetic organic chemistry, this compound is utilized for the synthesis of more complex molecules:
- Building Block for Complex Molecules : Its bicyclic structure allows for various chemical modifications, making it a versatile precursor in the synthesis of novel piperidine derivatives and other complex organic compounds.
- Catalytic Applications : The compound's unique reactivity profile enables its use as a catalyst or reagent in various organic reactions, facilitating the development of new synthetic methodologies.
Biological Research
The biological activities of this compound have been extensively studied:
- Antimicrobial Properties : Derivatives have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antibiotic agents.
- Cell Cycle Modulation : Studies show that this compound can affect cell cycle dynamics by blocking transitions into the S phase, leading to an accumulation of cells in the G0/G1 phases, which is critical for cancer research.
Case Studies and Research Findings
Several case studies have explored the applications and biological activities of this compound:
- Antimicrobial Activity Study : A recent study demonstrated that certain derivatives exhibited significant antimicrobial effects against multiple bacterial strains, underscoring their potential as antibiotic candidates.
- Cytotoxicity Assessment : In vitro studies involving transformed cell lines revealed that derivatives of this compound can inhibit cell proliferation effectively, suggesting their utility in cancer therapeutics.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one Hydrochloride
- Molecular Formula: C₁₄H₁₅ClF₃NO (MW: 343 g/mol) .
- Key Differences : Incorporates a benzyl group at the 3-position and a trifluoromethyl-ketone at the 6-position.
- Properties : Higher molecular weight and hydrophobicity due to the benzyl group; the ketone enhances electrophilicity, enabling nucleophilic additions. Melting point exceeds 220°C (decomposition) .
{3-Azabicyclo[3.1.1]heptan-6-yl}methanol Hydrochloride
- Molecular Formula: C₇H₁₄ClNO (MW: 163.65 g/mol) .
- Key Differences : Features a hydroxymethyl (-CH₂OH) substituent at the 6-position.
3-Azabicyclo[3.1.1]heptan-6-one Hydrochloride
- Molecular Formula: C₆H₁₀ClNO (MW: 147.60 g/mol) .
- Key Differences : Replaces the hydroxyl group with a ketone, altering reactivity (e.g., susceptibility to reductions).
- Properties : Stable at room temperature, suggesting lower hygroscopicity .
Analogues with Varied Bicyclic Frameworks
3-Oxa-6-azabicyclo[3.1.1]heptane Hydrochloride
3-Azabicyclo[3.2.0]heptan-6-ol
6-Methyl-3-azabicyclo[4.1.0]heptane Hydrochloride
- Molecular Formula : C₇H₁₄ClN (MW: 147.65 g/mol) .
- Key Differences : [4.1.0] framework with a methyl group increases steric bulk and lipophilicity.
- Properties: Potential for enhanced membrane permeability in drug design .
Comparative Data Table
Key Findings and Implications
Substituent Effects : Hydroxyl and ketone groups at C6 influence reactivity and solubility. Benzyl or trifluoromethyl groups enhance hydrophobicity but may limit aqueous solubility .
Bicyclic Framework Differences :
- [3.1.1] systems offer moderate rigidity, ideal for targeting enzymes with defined binding pockets.
- [3.2.0] and [4.1.0] systems introduce varied ring strain, impacting conformational dynamics and biological interactions .
Pharmacological Potential: Methanol and oxa derivatives show promise in improving solubility for CNS-targeting drugs, while methylated analogues may enhance bioavailability .
Biological Activity
3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride , with the molecular formula and a molecular weight of approximately 149.62 g/mol, is a bicyclic compound that features a nitrogen atom within its ring structure. This unique configuration contributes to its diverse biological activities and potential applications in medicinal chemistry, particularly as a pharmacological agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including receptors and enzymes. Its bicyclic structure allows it to act as a bioisostere, mimicking other biologically active molecules, which enhances its potential for drug development . The compound can modulate various pathways, potentially leading to effects such as enzyme inhibition or receptor activation.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antihistaminic Activity : It has been incorporated into antihistamine drugs, improving their physicochemical properties and efficacy in treating allergic reactions.
- Cytostatic Effects : In studies involving transformed 3T3-SV40 cells, treatment with compounds similar to this compound resulted in significant inhibition of cell growth comparable to established cytostatic drugs like cisplatin .
- Cell Cycle Modulation : The compound has been shown to affect the cell cycle, particularly by blocking the transition of cells into the S phase, leading to an accumulation in the G0/G1 phase .
Case Study 1: Inhibition of Cell Growth
A study explored the effects of 3-Azabicyclo[3.1.1]heptan derivatives on the proliferation of 3T3-SV40 cells. The results demonstrated that certain derivatives significantly reduced cell multiplication capacity, with growth rates dropping by up to 2.4 times compared to controls. This effect was attributed to the cytostatic properties of these compounds, highlighting their potential in cancer therapy .
Case Study 2: Cytoskeletal Changes
Another investigation assessed the impact of these compounds on the actin cytoskeleton in 3T3 cells. The treatment led to a marked decrease in stress fibers and filopodium-like protrusions, indicating a reduction in cell motility and suggesting a mechanism for their cytostatic effects .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride | C₆H₁₂ClNO₂ | Contains an oxygen atom replacing nitrogen | Potentially similar pharmacological effects |
| 6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride | C₉H₈ClF₃N | Features trifluoromethyl group enhancing lipophilicity | Enhanced interaction with biological targets |
This table illustrates how structural variations among related compounds can influence their biological activities and pharmacological profiles.
Q & A
Basic: What are the established synthetic routes for 3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride, and what key reaction mechanisms are involved?
Answer:
The primary synthetic route involves the reduction of spirocyclic oxetanyl nitriles, which proceeds through a [3+2] cycloaddition followed by ring-opening and hydrogenation steps. This method is notable for scalability and high yields (>75%) in multi-gram syntheses. Mechanistically, the oxetane ring strain drives the cycloaddition, while palladium-catalyzed hydrogenation selectively reduces the nitrile group to an amine .
Advanced: How can researchers optimize the synthesis of this compound to address contradictory reports on reaction yields under varying catalytic conditions?
Answer:
Yield discrepancies often arise from catalyst selection and solvent systems. Systematic optimization studies recommend using Pd/C (10 wt%) under hydrogen pressure (>50 psi) in a THF/water (4:1) mixture, achieving yields >85%. Contrastingly, Raney Ni in ethanol yields <60% due to incomplete nitrile reduction. Advanced characterization (e.g., in situ FTIR monitoring) can identify intermediates and refine reaction timelines .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?
Answer:
Critical techniques include:
- ¹H/¹³C NMR : Bridgehead protons exhibit characteristic coupling (J = 9–12 Hz), while carbons at C3 and C6 show distinct shifts at δ 55–60 ppm.
- IR : The hydroxyl stretch appears at ~3200 cm⁻¹, and the hydrochloride salt shows a broad N–H stretch at 2500–2700 cm⁻¹.
- Mass Spectrometry (ESI+) : The [M+H]+ peak at m/z 113.16 confirms molecular weight .
Advanced: In computational studies, how does the nitrogen atom's position in this compound influence its binding affinity to histamine receptors compared to traditional heterocycles?
Answer:
Molecular docking simulations reveal that the bicyclic structure’s rigid conformation enables optimal hydrogen bonding with Asp107 (H1 receptor) and π-stacking with Phe432, improving binding affinity (Ki = 12 nM vs. 35 nM for pyridine analogs). The nitrogen’s position enhances dipole interactions, reducing entropic penalties during receptor engagement .
Basic: What are the documented pharmacokinetic properties of this compound, and how do they compare to its non-bicyclic analogs?
Answer:
The compound exhibits:
- Metabolic Stability : Extended half-life (t₁/₂ = 4.2 h in human microsomes) due to reduced CYP3A4-mediated oxidation.
- Bioavailability : Oral bioavailability (F = 68%) surpasses linear amines (F < 30%) owing to improved membrane permeability.
- LogP : A balanced logP of 1.2 enhances solubility without excessive lipophilicity .
Advanced: What experimental strategies are recommended to resolve discrepancies in reported solubility profiles of this compound across different pH conditions?
Answer:
Employ pH-solubility profiling using standardized buffers (e.g., 0.1N HCl for acidic conditions). Recent studies show maximal solubility (28 mg/mL) at pH 2.0–3.5. Validate via HPLC-UV with calibration curves (R² > 0.99) and account for ionic strength effects using the Debye-Hückel equation. Discrepancies often stem from buffer salt precipitation .
Basic: How does the hydrochloride salt form of 3-Azabicyclo[3.1.1]heptan-6-ol impact its crystallinity and formulation stability compared to free base forms?
Answer:
The hydrochloride salt exhibits superior crystallinity (sharp PXRD peaks at 2θ = 12.5°, 18.3°) and hygroscopic stability (<0.5% moisture uptake at 75% RH vs. >5% for free base). This enhances shelf life and tablet compressibility in solid formulations .
Advanced: What structure-based design approaches have been successfully employed to modify this compound for enhanced blood-brain barrier penetration in CNS drug development?
Answer:
QSAR-guided substitution at C2 with lipophilic groups (e.g., trifluoromethyl) increases logBB from -1.2 to 0.4 while maintaining polar surface area <75 Ų. In vivo rat models confirm 2.3-fold higher brain-to-plasma ratios compared to unmodified analogs. Metadynamics simulations further predict enhanced membrane partitioning .
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
